

What are the chemical and physical properties of Stearyl Alcohol?

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An In-Depth Technical Guide to **Stearyl Alcohol**: Chemical and Physical Properties for the Research Professional

Introduction: Beyond the Basics of a Formulation Workhorse

Stearyl alcohol, known systematically as 1-octadecanol, is a long-chain saturated fatty alcohol with the chemical formula $\text{CH}_3(\text{CH}_2)_{16}\text{CH}_2\text{OH}$.^[1] It presents as a white, waxy solid, often in the form of flakes or granules, with a faint, characteristic odor and a bland taste.^{[2][3][4]} While ubiquitous in cosmetic and personal care products, its versatile properties make it a critical excipient for researchers and professionals in drug development.^{[3][5]} Derived from natural vegetable sources like palm or coconut oil, or produced synthetically through the catalytic hydrogenation of stearic acid, **stearyl alcohol**'s value lies in its multifaceted functionality as an emollient, emulsifier, viscosity modifier, and stabilizer in a vast array of formulations.^{[1][6][7][8]}

This guide provides a detailed examination of the core chemical and physical properties of **stearyl alcohol**, offering the technical insights necessary for formulation design, analytical method development, and advanced research applications.

Chemical Identity and Molecular Structure

Stearyl alcohol's behavior in a formulation is a direct consequence of its molecular architecture: a long, 18-carbon hydrophobic alkyl chain coupled with a single, terminal

hydrophilic hydroxyl (-OH) group. This amphipathic nature is the foundation of its utility.

- Chemical Formula: $C_{18}H_{38}O$ [1][3]
- IUPAC Name: Octadecan-1-ol [1][9]
- CAS Registry Number: 112-92-5 [10][11]
- Molecular Weight: 270.49 g/mol [1][10][11]

The long, saturated hydrocarbon tail imparts oil-solubility, waxiness, and emolliency, while the polar hydroxyl head allows for interaction with water and other polar substances, enabling its function as a co-emulsifier and stabilizer.

Caption: Chemical Structure of **Stearyl Alcohol** (1-Octadecanol).

Chemically, **stearyl alcohol** is stable to acids and alkalis.[2] It can undergo esterification reactions with fatty acids to form wax esters, a reaction crucial for certain industrial applications.

Physicochemical Properties: A Quantitative Overview

The physical properties of **stearyl alcohol** are essential for predicting its behavior during manufacturing (e.g., melting, mixing) and its performance in the final product (e.g., texture, stability).

Property	Value	Notes
Appearance	White, waxy pieces, flakes, or granules.[2][3][12]	Solid at room temperature.
Melting Point	55 - 60 °C (131 - 140 °F)[13] [14][15]	Pure material melts at 59.4 - 59.8 °C.[1][13]
Boiling Point	210 °C at 15 mmHg (2.0 kPa) [1][13][16]	Decomposes before boiling at atmospheric pressure.
Density	~0.812 g/cm ³ at 20-25 °C[1] [10][13]	Density varies slightly with temperature.[11]
Solubility	Insoluble in water (1.1 x 10 ⁻³ mg/L).[1][13]	Soluble in ethanol, ether, chloroform, benzene, and oils. [2][8][12]
Vapor Pressure	<0.01 mmHg at 38 °C[10][17]	Low volatility.
Flash Point	~185 °C (365 °F)[1][10][16]	
Autoignition Temp.	~450 °C (842 °F)[2][9]	
HLB Value	15.5[14][18]	Gives oil-in-water emulsions, but typically acts as a co-emulsifier.[14]

Elucidation on Solubility

The very low water solubility of **stearyl alcohol** is a defining characteristic, driven by its long, non-polar alkyl chain.[1][19] While practically insoluble in aqueous systems, it is readily soluble in organic solvents, oils, and other lipids.[2][8][12] This dual solubility profile is fundamental to its role in stabilizing emulsions. When added to the oil phase of an oil-in-water emulsion, the hydrophobic tails remain in the oil droplets while the hydrophilic heads orient towards the water phase, reinforcing the interface and preventing coalescence.

Pharmacopeial Standards and Analytical Protocols

Stearyl Alcohol is an official monograph in the United States Pharmacopeia-National Formulary (USP-NF), which sets standards for its identity, strength, quality, and purity.[20][21]

[22] Compliance with these standards is critical for its use in pharmaceutical formulations.

Key pharmacopeial tests include:

- Assay: Typically not less than 90.0% **stearyl alcohol**, with the remainder consisting chiefly of related fatty alcohols like cetyl alcohol.[20][22]
- Melting Range: Between 55 and 60 °C.[22]
- Acid Value: Not more than 2.[22]
- Iodine Value: Not more than 2, indicating a low level of unsaturated impurities.[22]
- Hydroxyl Value: 200 - 220.[23]

Experimental Protocol: Gas Chromatography for Assay and Purity

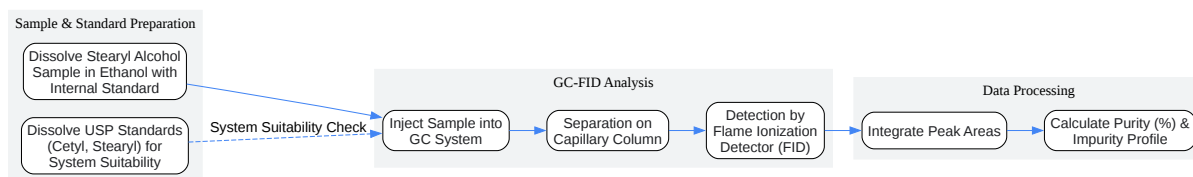
The causality behind using Gas Chromatography (GC) is its ability to separate volatile and semi-volatile compounds with high resolution. For fatty alcohols, GC with a flame-ionization detector (FID) is the gold standard, as it can effectively separate homologous alcohols (like cetyl and **stearyl alcohol**) and quantify them accurately. This protocol is based on USP-NF monograph guidelines.[21][22]

Objective: To determine the purity of **Stearyl Alcohol** and quantify the percentage of related alcohols.

Methodology:

- System Preparation:
 - Chromatograph: A gas chromatograph equipped with a flame-ionization detector (FID) and a suitable capillary column (e.g., 0.25-mm × 30-m fused silica coated with G7 phase).[21]
 - Carrier Gas: Hydrogen or Helium.[21][22]
 - Temperature Program: Set injector port to ~270°C and detector to ~280°C. The column temperature is programmed to ramp to ensure separation of all related alcohols.[21]

- Solution Preparation:
 - Internal Standard Solution: Prepare a 1 mg/mL solution of a non-interfering related compound (e.g., 1-pentadecanol) in ethanol.[21]
 - System Suitability Solution: Prepare a solution containing known concentrations of USP Cetyl Alcohol RS and USP **Stearyl Alcohol** RS in the Internal Standard Solution. This solution validates the system's ability to resolve these critical components.[21][22]
 - Sample Solution: Accurately weigh and dissolve the **Stearyl Alcohol** sample in the Internal Standard Solution to a final concentration of ~1.0 mg/mL. Gentle warming in a sealed vial (e.g., 50°C water bath) is required to ensure complete dissolution.[21]
- Chromatographic Analysis:
 - Inject the System Suitability Solution. The resolution between the cetyl alcohol and **stearyl alcohol** peaks must be not less than 4.0.[22]
 - Once system suitability is confirmed, inject the Sample Solution in replicate.
 - Record the chromatogram and the peak areas for all components.
- Data Interpretation:
 - Identify the **stearyl alcohol** peak in the sample chromatogram by comparing its retention time to that of the standard.
 - Calculate the percentage of **stearyl alcohol** by comparing its peak area to the sum of all fatty alcohol peak areas (excluding the solvent and internal standard).



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Caption: Workflow for GC-FID Analysis of **Stearyl Alcohol**.

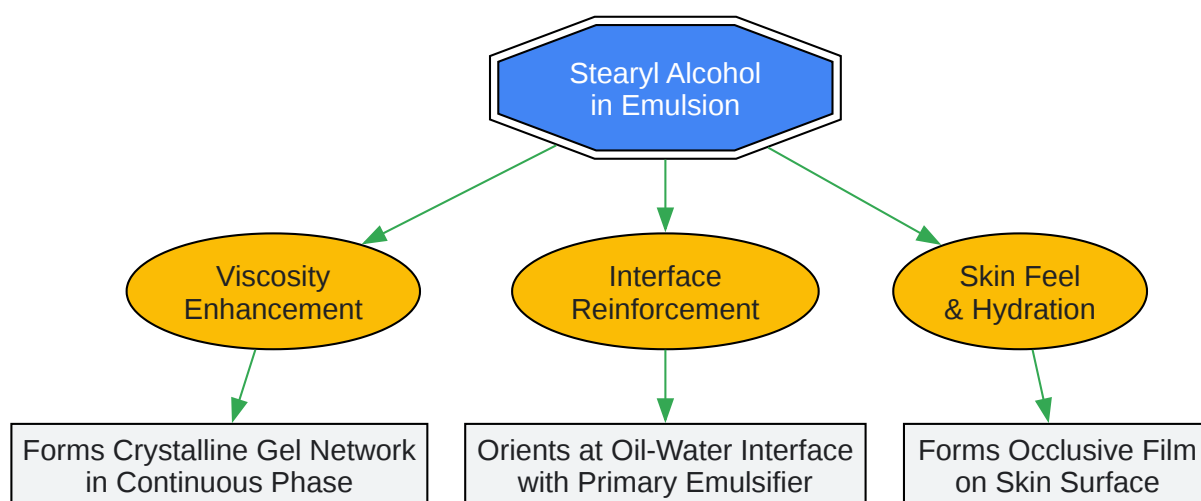
Core Applications in Pharmaceutical Formulations

Stearyl alcohol's physical properties directly translate into its functional roles as a pharmaceutical excipient. It is a non-active ingredient that is fundamental to the performance and stability of the final drug product.

- **Viscosity and Texture Modifier:** In semi-solid formulations like creams, ointments, and lotions, **stearyl alcohol** acts as a thickener and stiffening agent.[3][13][16] Its crystalline, waxy nature imparts body and structure, preventing formulations from being too thin or runny and providing a desirable, non-greasy emollient feel upon application.[3][16]
- **Emulsion Stabilizer & Co-emulsifier:** It is a cornerstone of emulsion technology. While not a primary emulsifier itself, it works synergistically with other surfactants to stabilize oil-in-water (o/w) and water-in-oil (w/o) emulsions.[3][12] It positions itself at the oil-water interface, increasing the viscosity of the external phase and forming a structured network that physically hinders oil droplets from coalescing.
- **Controlled-Release Matrix:** The waxy, non-polar nature of **stearyl alcohol** can be leveraged to create a matrix for sustained or controlled-release oral dosage forms.[12][24] The active pharmaceutical ingredient (API) is dispersed within a **stearyl alcohol** matrix; as the tablet

passes through the gastrointestinal tract, the API slowly leaches out, providing prolonged therapeutic effect.

- **Lubricant and Binder in Tableting:** In tablet manufacturing, **stearyl alcohol** can function as a lubricant, aiding in the smooth release of tablets from molds.[3] It also possesses binding properties that contribute to the cohesiveness and structural integrity of the tablet.[3]



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Caption: Multifunctional Roles of **Stearyl Alcohol** in an Emulsion.

Safety, Handling, and Storage

Stearyl alcohol is generally regarded as a safe, non-toxic, and non-irritating material for topical and oral pharmaceutical applications.[2] It is included in the FDA Inactive Ingredients Guide.[2]

- **Toxicology:** It has low acute toxicity, with a probable lethal oral dose in humans greater than 15 g/kg.[2]
- **Sensitization:** While considered safe, rare cases of contact hypersensitivity have been reported. These reactions are often attributed to impurities present in commercial-grade **stearyl alcohol** rather than the compound itself.[2]

- Handling: Standard laboratory precautions, including the use of eye protection and gloves, are recommended.[2]
- Storage: **Stearyl alcohol** should be stored in a well-closed container in a cool, dry place to prevent rancidification, although it is generally stable.[2][18]

Conclusion

Stearyl alcohol is a fundamentally important material in the arsenal of pharmaceutical and cosmetic scientists. Its well-defined chemical and physical properties—a long hydrophobic chain, a polar hydroxyl group, and a waxy solid nature—translate directly into its versatile functions as a viscosity builder, emulsion stabilizer, emollient, and controlled-release agent. A thorough understanding of its physicochemical characteristics, analytical profiles, and functional roles is essential for leveraging its full potential in the development of stable, effective, and aesthetically pleasing drug products.

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